(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404447
InChI: InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3
SMILES: COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

CAS No.:

Cat. No.: VC13404447

Molecular Formula: C15H15BrO3

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol -

Specification

Molecular Formula C15H15BrO3
Molecular Weight 323.18 g/mol
IUPAC Name (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3
Standard InChI Key BKPQEPUVXRDKJO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is (3-bromophenyl)-(2,4-dimethoxyphenyl)methanol, with the SMILES notation COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC. Key structural characteristics include:

  • Bromine atom at the meta-position of one phenyl ring, enhancing electrophilic substitution reactivity.

  • Methoxy groups at the ortho- and para-positions of the second phenyl ring, contributing to electron-donating effects and steric hindrance .

  • A hydroxyl group on the central carbon, enabling hydrogen bonding and oxidation/reduction reactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅BrO₃
Molecular Weight323.18 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)
LogP (Partition Coefficient)Estimated ~2.5–3.0 (lipophilic)

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via Grignard reactions or cross-coupling methodologies:

  • Grignard Approach: A 3-bromophenylmagnesium bromide reacts with 2,4-dimethoxybenzaldehyde, followed by acidic workup to yield the methanol derivative .

  • Palladium-Catalyzed Coupling: Bis(2-bromophenyl)methanol derivatives undergo intramolecular cyclization using Pd(OAc)₂ and Cs₂CO₃ in toluene, forming fluorenones or related structures .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)
Grignard Reaction3-Bromophenyl MgBr, 2,4-dimethoxybenzaldehyde, THF, −15°C~70–80
Palladium CatalysisPd(OAc)₂, Cs₂CO₃, TBAI, toluene, 110°C60–70

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous-flow systems and microwave-assisted reactions are emerging to enhance reaction rates and purity . For example, microwave irradiation reduces reaction times from hours to minutes in analogous triazole syntheses .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone (e.g., using KMnO₄ or CrO₃), forming (3-bromophenyl)(2,4-dimethoxyphenyl)methanone.

  • Reduction: Catalytic hydrogenation (H₂/Pd) removes the bromine atom, yielding (3-hydroxyphenyl)(2,4-dimethoxyphenyl)methanol.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides. For instance, reaction with sodium azide (NaN₃) produces an azide derivative, a precursor for "click chemistry" .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:

  • Analogous brominated methanols inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells (IC₅₀ = 0.09–0.65 μM in SGC-7901 and HeLa lines) .

  • Derivatives exhibit antioxidant activity, scavenging DPPH radicals 1.13× more effectively than ascorbic acid in some cases .

Table 3: Biological Activity of Related Compounds

DerivativeActivity (IC₅₀/EC₅₀)Target
Triazolethione analog45.1% DPPH scavengingAntioxidant
Fluorenone derivative0.090 μM (SGC-7901 cells)Anticancer

Materials Science

The bromine and methoxy groups enable functionalization of polymers or metal-organic frameworks (MOFs). For instance, brominated aromatics are used in cross-coupling reactions to build conjugated systems for optoelectronics .

Future Directions

  • Drug Development: Optimize pharmacokinetics (e.g., LogP, solubility) for in vivo studies .

  • Green Chemistry: Explore biocatalytic or solvent-free synthesis to reduce environmental impact .

  • Structure-Activity Relationships (SAR): Modify methoxy/bromo positions to enhance target selectivity .

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